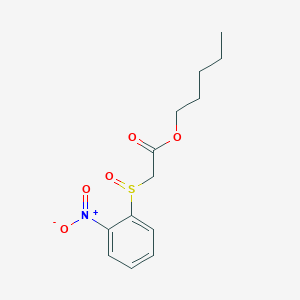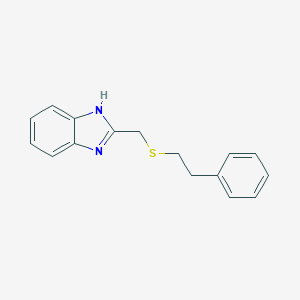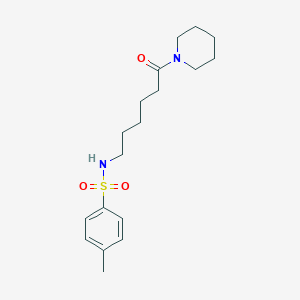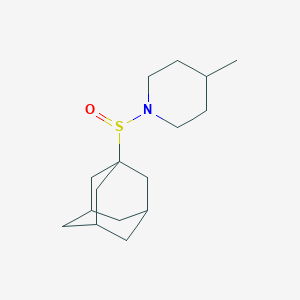
Pentyl ({2-nitrophenyl}sulfinyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl ({2-nitrophenyl}sulfinyl)acetate, also known as NPPA, is a chemical compound that has been extensively researched for its potential use as a synthetic intermediate in the pharmaceutical industry. NPPA is a chiral molecule that possesses a unique combination of chemical and physical properties, making it an attractive target for researchers in the field of organic chemistry.
Mécanisme D'action
The mechanism of action of Pentyl ({2-nitrophenyl}sulfinyl)acetate is not well understood, but it is believed to involve the formation of reactive intermediates that can undergo a variety of chemical reactions, including nucleophilic addition and oxidation.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Pentyl ({2-nitrophenyl}sulfinyl)acetate. However, studies have shown that Pentyl ({2-nitrophenyl}sulfinyl)acetate is relatively non-toxic and does not exhibit significant cytotoxicity in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Pentyl ({2-nitrophenyl}sulfinyl)acetate as a synthetic intermediate is its high yield and purity. Additionally, Pentyl ({2-nitrophenyl}sulfinyl)acetate is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using Pentyl ({2-nitrophenyl}sulfinyl)acetate is its sensitivity to air and moisture, which can lead to degradation and reduced yield.
Orientations Futures
There are several potential future directions for research involving Pentyl ({2-nitrophenyl}sulfinyl)acetate. One area of interest is the development of new synthetic routes to Pentyl ({2-nitrophenyl}sulfinyl)acetate and related compounds. Additionally, Pentyl ({2-nitrophenyl}sulfinyl)acetate could be used as a building block for the synthesis of novel pharmaceuticals with improved pharmacological properties. Finally, the development of new methods for the selective functionalization of Pentyl ({2-nitrophenyl}sulfinyl)acetate could lead to the discovery of new chemical reactions and synthetic pathways.
Méthodes De Synthèse
The synthesis of Pentyl ({2-nitrophenyl}sulfinyl)acetate involves a multi-step process that begins with the reaction of 2-nitrobenzaldehyde with acetone to form 2-nitrophenylacetone. This intermediate is then reacted with pentyl magnesium bromide to yield the corresponding alcohol, which is subsequently oxidized with m-chloroperbenzoic acid to form Pentyl ({2-nitrophenyl}sulfinyl)acetate.
Applications De Recherche Scientifique
Pentyl ({2-nitrophenyl}sulfinyl)acetate has been the subject of numerous scientific studies due to its potential use as a synthetic intermediate in the production of pharmaceuticals. Specifically, Pentyl ({2-nitrophenyl}sulfinyl)acetate has been shown to be an effective precursor for the synthesis of a variety of compounds, including chiral β-lactams, α-amino acids, and β-keto esters.
Propriétés
Formule moléculaire |
C13H17NO5S |
|---|---|
Poids moléculaire |
299.34 g/mol |
Nom IUPAC |
pentyl 2-(2-nitrophenyl)sulfinylacetate |
InChI |
InChI=1S/C13H17NO5S/c1-2-3-6-9-19-13(15)10-20(18)12-8-5-4-7-11(12)14(16)17/h4-5,7-8H,2-3,6,9-10H2,1H3 |
Clé InChI |
PLBCMKWPGYZHLZ-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)CS(=O)C1=CC=CC=C1[N+](=O)[O-] |
SMILES canonique |
CCCCCOC(=O)CS(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide](/img/structure/B241405.png)
![2-methyl-N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B241408.png)

![1-(3,4-Dichlorophenyl)-7-fluoro-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241414.png)
![2-[3-(Dimethylamino)propyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241415.png)
![1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241418.png)
![Methyl 4-{7-chloro-2-[3-(dimethylamino)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B241419.png)
![4-{[(3,4-Dimethoxyphenyl)carbonyl]amino}butanoic acid](/img/structure/B241422.png)
![2-{(3Z)-3-[2-(naphthalen-1-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B241425.png)
![(10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)acetic acid](/img/structure/B241426.png)

methanone](/img/structure/B241437.png)
![Methyl 4,7,7-trimethyl-3-[(trichloroacetyl)oxy]bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B241438.png)
